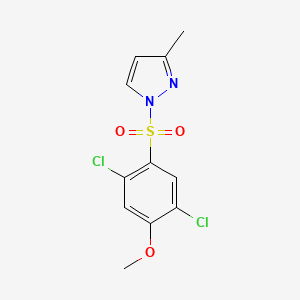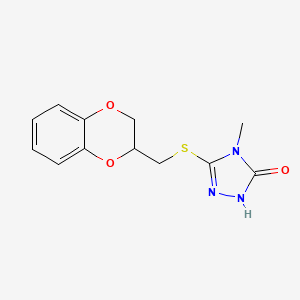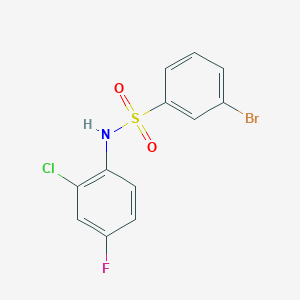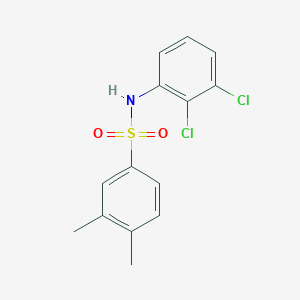
1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole, also known as DMSMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. DMSMP is a pyrazole-based sulfonamide that exhibits unique chemical and physical properties, making it an attractive target for synthetic chemists and researchers.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. In vitro studies have demonstrated that this compound inhibits the proliferation and migration of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to reduce the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis, in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole in lab experiments include its high yield of synthesis, high purity, and potent biological activity. However, the limitations of using this compound include its relatively high cost and limited availability, which may hinder its widespread use in research.
Orientations Futures
Several future directions for research on 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole include the development of novel synthetic routes for its production, the investigation of its potential applications in other fields such as materials science and agriculture, and the elucidation of its mechanism of action in various biological systems. Additionally, the development of this compound-based prodrugs and formulations may improve its bioavailability and therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 3-methyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound as a white crystalline solid. The yield of the synthesis is typically high, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole has been extensively studied for its potential applications in medicinal chemistry, specifically as an anti-inflammatory and anti-tumor agent. Several studies have demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis in various cancer cell lines, making it a promising candidate for the development of novel anti-cancer drugs.
Propriétés
IUPAC Name |
1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O3S/c1-7-3-4-15(14-7)19(16,17)11-6-8(12)10(18-2)5-9(11)13/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTXMYXJGILPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B7638061.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,3-diphenylpropanoate](/img/structure/B7638064.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B7638065.png)
![N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]thiophene-2-carboxamide](/img/structure/B7638071.png)

![4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid](/img/structure/B7638085.png)







![N-cyclopropyl-2-[[2-(cyclopropylamino)-2-oxoethyl]-methylamino]-2-phenylacetamide](/img/structure/B7638144.png)